molecular formula C21H24N6O2 B6933230 N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide

N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide

Cat. No.: B6933230
M. Wt: 392.5 g/mol
InChI Key: UAWBMILSSRRBHK-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, a phenyl group, and a tetrazole moiety, making it a versatile molecule for chemical modifications and biological studies.

Properties

IUPAC Name

N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15(27-24-20(23-25-27)16-7-3-2-4-8-16)21(29)22-18-9-5-6-10-19(18)26-13-11-17(28)12-14-26/h2-10,15,17,28H,11-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWBMILSSRRBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1N2CCC(CC2)O)N3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 4-hydroxypiperidine. This can be achieved through the hydrogenation of 4-piperidone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Attachment of the Phenyl Group: : The next step involves the coupling of the 4-hydroxypiperidine with a phenyl halide (e.g., bromobenzene) using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate (K2CO3).

  • Introduction of the Tetrazole Moiety: : The phenyl-substituted piperidine is then reacted with sodium azide (NaN3) and a suitable nitrile (e.g., benzonitrile) under acidic conditions to form the tetrazole ring via a [3+2] cycloaddition reaction.

  • Formation of the Amide Bond: : Finally, the resulting intermediate is coupled with 2-bromo-2-methylpropionyl chloride in the presence of a base such as triethylamine (TEA) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution Reagents: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a ligand in receptor binding studies. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities. Its structural features suggest it could interact with multiple biological targets.

  • Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s tetrazole moiety is known to mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-methyltetrazol-2-yl)propanamide
  • N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-ethyltetrazol-2-yl)propanamide

Uniqueness

N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds, providing unique binding characteristics and reactivity.

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